molecular formula C20H24N6O B3757966 3-[4-[2-(Dimethylamino)-2-(2-methylphenyl)acetyl]piperazin-1-yl]pyrazine-2-carbonitrile

3-[4-[2-(Dimethylamino)-2-(2-methylphenyl)acetyl]piperazin-1-yl]pyrazine-2-carbonitrile

Cat. No.: B3757966
M. Wt: 364.4 g/mol
InChI Key: IJGQOLZCVQEVIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-[2-(Dimethylamino)-2-(2-methylphenyl)acetyl]piperazin-1-yl]pyrazine-2-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazine ring substituted with a piperazine moiety, which is further functionalized with a dimethylamino group and a methylphenyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-[2-(Dimethylamino)-2-(2-methylphenyl)acetyl]piperazin-1-yl]pyrazine-2-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the piperazine moiety: This step involves the reaction of the pyrazine derivative with piperazine under suitable conditions, such as in the presence of a base or a catalyst.

    Functionalization with dimethylamino and methylphenyl groups: These groups can be introduced through nucleophilic substitution reactions, where the appropriate reagents are reacted with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to achieve the desired product on a large scale.

Chemical Reactions Analysis

Types of Reactions

3-[4-[2-(Dimethylamino)-2-(2-methylphenyl)acetyl]piperazin-1-yl]pyrazine-2-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitrile group to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups on the pyrazine or piperazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms.

Scientific Research Applications

3-[4-[2-(Dimethylamino)-2-(2-methylphenyl)acetyl]piperazin-1-yl]pyrazine-2-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[4-[2-(Dimethylamino)-2-(2-methylphenyl)acetyl]piperazin-1-yl]pyrazine-2-carbonitrile involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s functional groups enable it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)-2-(2-methylphenyl)acetic acid: Shares the dimethylamino and methylphenyl groups but lacks the pyrazine and piperazine moieties.

    4-(2-(Dimethylamino)-2-(2-methylphenyl)acetyl)piperazine: Contains the piperazine and dimethylamino groups but lacks the pyrazine ring.

    Pyrazine-2-carbonitrile: Contains the pyrazine and nitrile groups but lacks the piperazine and dimethylamino functionalities.

Uniqueness

3-[4-[2-(Dimethylamino)-2-(2-methylphenyl)acetyl]piperazin-1-yl]pyrazine-2-carbonitrile is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various scientific and industrial applications, as it can participate in a wide range of chemical reactions and interact with diverse molecular targets.

Properties

IUPAC Name

3-[4-[2-(dimethylamino)-2-(2-methylphenyl)acetyl]piperazin-1-yl]pyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O/c1-15-6-4-5-7-16(15)18(24(2)3)20(27)26-12-10-25(11-13-26)19-17(14-21)22-8-9-23-19/h4-9,18H,10-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGQOLZCVQEVIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C(=O)N2CCN(CC2)C3=NC=CN=C3C#N)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-[2-(Dimethylamino)-2-(2-methylphenyl)acetyl]piperazin-1-yl]pyrazine-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
3-[4-[2-(Dimethylamino)-2-(2-methylphenyl)acetyl]piperazin-1-yl]pyrazine-2-carbonitrile
Reactant of Route 3
Reactant of Route 3
3-[4-[2-(Dimethylamino)-2-(2-methylphenyl)acetyl]piperazin-1-yl]pyrazine-2-carbonitrile
Reactant of Route 4
Reactant of Route 4
3-[4-[2-(Dimethylamino)-2-(2-methylphenyl)acetyl]piperazin-1-yl]pyrazine-2-carbonitrile
Reactant of Route 5
Reactant of Route 5
3-[4-[2-(Dimethylamino)-2-(2-methylphenyl)acetyl]piperazin-1-yl]pyrazine-2-carbonitrile
Reactant of Route 6
Reactant of Route 6
3-[4-[2-(Dimethylamino)-2-(2-methylphenyl)acetyl]piperazin-1-yl]pyrazine-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.